7-(but-2-yn-1-yl)-8-(dimethylamino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
Beschreibung
This compound is a trisubstituted purine derivative characterized by three key structural features:
- 8-position: A dimethylamino group, contributing basicity and hydrogen-bonding capacity.
- 1-position: A 4-methylquinazolin-2-ylmethyl substituent, which may enhance binding to kinase domains or nucleic acid structures due to its aromatic and planar nature.
The molecular formula is inferred as C₂₅H₂₈N₈O₂ based on structurally similar compounds (e.g., ). Its design aligns with kinase inhibitor scaffolds, leveraging purine’s ability to mimic ATP in enzymatic binding pockets .
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-but-2-ynyl-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2/c1-6-7-12-28-18-19(25-21(28)26(3)4)27(5)22(31)29(20(18)30)13-17-23-14(2)15-10-8-9-11-16(15)24-17/h8-11H,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRHXTRPKXIHKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 7-(but-2-yn-1-yl)-8-(dimethylamino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione, commonly known as a linagliptin impurity (CAS Number: 1646355-34-1), is a derivative of purine and quinazoline structures. It has garnered attention due to its potential biological activities, particularly in the context of diabetes management and cancer therapy.
The molecular formula of the compound is with a molecular weight of approximately 417.46 g/mol. The compound features a complex structure that includes multiple functional groups conducive to biological activity.
As a structural analog of linagliptin, a well-known DPP-4 inhibitor used in the treatment of type 2 diabetes, this compound may exhibit similar mechanisms. DPP-4 inhibitors work by preventing the degradation of incretin hormones, which help regulate glucose levels by increasing insulin release and decreasing glucagon secretion.
Antidiabetic Activity
Research has shown that linagliptin and its impurities can effectively lower blood glucose levels in diabetic models. In vitro studies indicate that this compound can inhibit DPP-4 activity with an IC50 value comparable to that of linagliptin itself .
Table 1: Comparison of DPP-4 Inhibition Potency
| Compound | IC50 (nM) |
|---|---|
| Linagliptin | <10 |
| 7-(but-2-yn-1-yl)-8-(dimethylamino)-3-methyl... | Similar potency |
| Other DPP-4 inhibitors | Varies |
Anticancer Activity
Recent studies have explored the anticancer properties of quinazoline derivatives. The compound's structural features suggest potential activity against various cancer cell lines. For instance, quinazoline-based compounds have been reported to inhibit PI3K/HDAC pathways, which are crucial for cancer cell proliferation and survival .
Case Study: Anticancer Effects
In a study examining a series of quinazoline derivatives, compounds similar to this impurity demonstrated significant antiproliferative effects against multiple cancer cell lines, including those resistant to standard therapies. The lead compounds showed selective toxicity towards cancer cells while sparing normal cells .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation; however, its structural similarity to linagliptin suggests favorable oral bioavailability and metabolic stability. Further studies are required to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Bromine (): Serves as a synthetic handle for further modifications but lacks intrinsic bioactivity . 3-Aminopiperidin-1-yl (): Enhances binding affinity through conformational flexibility and additional hydrogen-bonding sites .
Substitution at Position 7: But-2-ynyl (Target Compound): The alkyne group may stabilize the compound via intramolecular interactions or act as a bioisostere for hydrophobic residues .
Biological Activity :
- The target compound’s quinazolinylmethyl group mimics purine bases, enabling interactions with kinase ATP pockets, similar to Bcr-Abl inhibitors described in .
- Compounds with phenylpiperazine () or benzothiazole () substituents show divergent target profiles, highlighting the importance of aromatic moieties in selectivity .
Synthetic Accessibility: Brominated analogues () are critical intermediates for introducing amino or alkoxy groups via nucleophilic substitution . The dimethylamino group in the target compound may be introduced via amination of a bromo precursor, a common strategy in purine chemistry .
Research Findings and Implications
- Kinase Inhibition Potential: The target compound’s structure aligns with trisubstituted purines reported in , which showed cytotoxic activity against leukemia cell lines (GI₅₀: 0.7–1.5 µM) but were less potent than tyrosine kinase inhibitors (TKIs). Optimization of the dimethylamino and quinazolinylmethyl groups may improve potency .
- Solubility vs. Permeability: The dimethylamino group enhances water solubility compared to lipophilic analogues (e.g., and ), though excessive polarity could limit cellular uptake .
- Selectivity Challenges: Bulky substituents like 3-aminopiperidin-1-yl () or phenylpiperazine () may reduce off-target effects but require structural tuning to maintain efficacy .
Q & A
Q. What synthetic methodologies are recommended for the preparation of this compound, and how can purity be optimized?
Methodological Answer:
- Key Steps :
- Core Scaffold Assembly : Start with purine-2,6-dione derivatives and introduce substituents via nucleophilic substitution or alkylation. For the quinazolinylmethyl group, use coupling reagents like EDCI/HOBt for amide bond formation .
- But-2-ynyl Incorporation : Employ Sonogashira coupling for alkyne introduction, ensuring palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide are used under inert conditions .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂), but-2-ynyl protons (δ ~1.8–2.1 ppm), and quinazolinylmethyl aromatic protons (δ ~7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₅H₂₈N₈O₂) with a mass error <2 ppm .
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and alkyne C≡C vibrations (~2100 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?
Methodological Answer:
- Variable Substituent Libraries : Synthesize analogs with modified groups (e.g., replacing dimethylamino with piperazinyl or morpholinyl) and test in enzyme inhibition assays (e.g., kinase profiling) .
- Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent hydrophobicity/electron-donating effects with activity. Prioritize analogs showing >50% inhibition at 10 µM .
Q. What experimental strategies are effective in resolving contradictions in biological data (e.g., conflicting IC₅₀ values across assays)?
Methodological Answer:
- Assay Validation : Replicate results in orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to rule out interference from the compound’s autofluorescence or aggregation .
- Physicochemical Profiling : Measure solubility (shake-flask method) and permeability (Caco-2 cells) to identify bioavailability artifacts. Use dynamic light scattering (DLS) to detect aggregates .
Q. How can computational modeling guide the optimization of metabolic stability without compromising potency?
Methodological Answer:
- Metabolite Prediction : Use in silico tools (e.g., GLORYx) to identify vulnerable sites (e.g., alkyne oxidation). Introduce steric hindrance (e.g., methyl groups) or electron-withdrawing substituents to block metabolic pathways .
- Free Energy Calculations : Perform molecular dynamics simulations (AMBER) to assess binding affinity changes post-modification. Target ΔΔG <1 kcal/mol for retained potency .
Q. What reaction mechanisms govern the degradation of this compound under acidic/alkaline conditions?
Methodological Answer:
- Stress Testing : Expose the compound to 0.1 M HCl/NaOH at 40°C for 24 hours. Monitor degradation via LC-MS and identify fragments (e.g., cleavage of the purine-quinazolinylmethyl bond) .
- Kinetic Analysis : Fit degradation data to first-order models to calculate half-life (t₁/₂). Stabilize via cyclodextrin encapsulation or pH-adjusted formulations .
Safety and Experimental Design
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Use fume hoods for synthesis steps involving volatile reagents (e.g., Pd catalysts). Store the compound in amber vials at –20°C to prevent light/heat degradation .
- Waste Disposal : Neutralize acidic/alkaline reaction mixtures before disposal. Collect heavy metal residues (e.g., Pd) via chelation filters .
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